2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine
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Overview
Description
2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine is an organic compound with the molecular formula C₉H₁₁N₃O It features a pyrazole ring substituted with a furyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the reaction of 2-furylhydrazine with an appropriate β-keto ester to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethylamine group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furyl derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Furyl derivatives with various functional groups.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted ethylamine derivatives.
Scientific Research Applications
2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furyl and pyrazole groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The ethylamine chain can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-(2-Thienyl)pyrazolyl)ethylamine: Similar structure but with a thienyl group instead of a furyl group.
2-(3-(2-Pyridyl)pyrazolyl)ethylamine: Contains a pyridyl group in place of the furyl group.
Uniqueness
2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to the presence of the furyl group, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with molecular targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[3-(furan-2-yl)pyrazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPADKWPVBGPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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